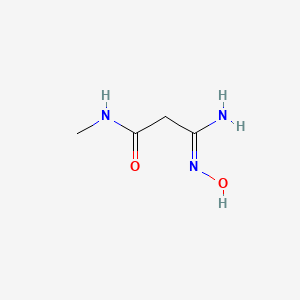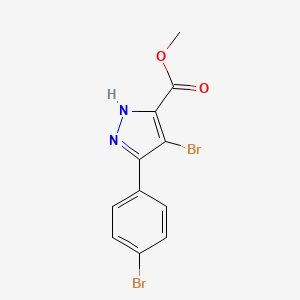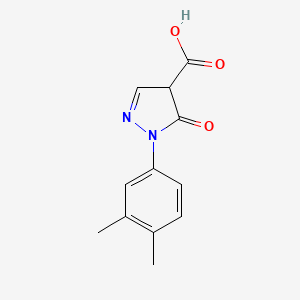
2-(N'-hydroxycarbamimidoyl)-N-methylacetamide
Descripción general
Descripción
“2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide” is a compound with a molecular weight of 193.21 . It is stored at room temperature and is available in powder form .
Synthesis Analysis
An efficient and simple synthetic protocol for the synthesis of a number of methyl esters of 2-(N’-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives has been developed .
Molecular Structure Analysis
The molecular structure of “2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide” includes 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
The synthesis of a number of methyl esters of 2-(N’-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids involves subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives .
Physical And Chemical Properties Analysis
“2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide” is a powder that is stored at room temperature . Its molecular weight is 193.21 .
Aplicaciones Científicas De Investigación
Kinetics and Hydrolysis Mechanism
Research by Duan, Dai, and Savage (2010) on N-methylacetamide (NMA) reveals insights into the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water. This study is significant for understanding the reaction behaviors of compounds like 2-(N'-hydroxycarbamimidoyl)-N-methylacetamide in various environmental conditions. The research identifies the importance of pH and temperature in the hydrolysis process, providing a foundational understanding of its chemical behavior (Duan, Dai, & Savage, 2010).
Infrared Spectrum Analysis
The work of Ji et al. (2020) on the infrared spectrum of N-methylacetamide offers crucial insights into the spectral properties of related compounds. By using density functional theory, this study helps in the understanding of the contribution of various components to the amide bands, which is crucial for applications in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Chemoselective Acetylation
Magadum and Yadav (2018) provide an understanding of the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the potential of using similar compounds in synthetic pathways. This study emphasizes the importance of understanding the reactivity of such compounds in various chemical environments (Magadum & Yadav, 2018).
Ion-Amide Interaction
Research by Pluhařová et al. (2014) delves into the interaction between cations and N-methylacetamide, using it as a model for protein backbone interactions. This study is crucial for understanding how similar compounds, including this compound, might interact with ions, an important aspect in biochemistry and pharmaceutical applications (Pluhařová et al., 2014).
Corrosion Inhibition Studies
Danaee et al. (2020) explored the inhibition effect of a related compound, 2,2'-(2-Hydroxyethylimino)bis[N-(alphaalpha-dimethylphenethyl)-N-methylacetamide], on corrosion. This study is relevant for understanding the potential use of this compound in corrosion inhibition, a significant application in material science and engineering (Danaee et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide is Prothrombin , a protein involved in the coagulation process .
Mode of Action
2-(N’-hydroxycarbamimidoyl)-N-methylacetamide acts as a direct thrombin inhibitor . It inhibits the action of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in the blood clotting process .
Biochemical Pathways
The compound affects the coagulation cascade , specifically the final common pathway where prothrombin is converted to thrombin . By inhibiting this step, it prevents the formation of fibrin clots.
Pharmacokinetics
2-(N’-hydroxycarbamimidoyl)-N-methylacetamide is a prodrug . It is rapidly absorbed by the small intestine with an oral bioavailability of 20% . The compound is converted in vivo to the active agent, melagatran, in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation . The half-life of the compound is between 3-5 hours .
Result of Action
The inhibition of thrombin by 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide results in a decrease in blood clot formation. This can be beneficial in conditions where there is a risk of unwanted clot formation, such as in certain cardiovascular diseases .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(N’-hydroxycarbamimidoyl)-N-methylacetamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, amidoximes, including 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide, are known to behave as nitric oxide donors due to their transformation by enzymes into amides with a subsequent release of nitric oxide . This interaction is crucial for various physiological processes, including vasodilation and immune response.
Cellular Effects
2-(N’-hydroxycarbamimidoyl)-N-methylacetamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Amidoximes, such as 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide, have been shown to inhibit arginase, an enzyme involved in the urea cycle . This inhibition can lead to increased levels of arginine, which is essential for protein synthesis and other metabolic processes.
Molecular Mechanism
The molecular mechanism of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a nitric oxide donor, 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide releases nitric oxide upon enzymatic transformation, which then interacts with various cellular targets . This interaction can modulate the activity of enzymes, such as guanylate cyclase, leading to changes in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Amidoximes, including 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide, have been shown to be stable under certain conditions, but their degradation can lead to the formation of active metabolites . These metabolites can have prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced nitric oxide production and improved vascular function . At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide.
Metabolic Pathways
2-(N’-hydroxycarbamimidoyl)-N-methylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into active metabolites. For example, amidoximes are reduced in vivo to amidines, which can effectively replace the guanidine group of arginine in arginine mimetics . This transformation is essential for the compound’s biological activity and its role in metabolic processes.
Transport and Distribution
The transport and distribution of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . Understanding the transport mechanisms is essential for optimizing the delivery and therapeutic potential of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide.
Subcellular Localization
The subcellular localization of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its interactions with cellular targets . Identifying the subcellular distribution of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide is crucial for understanding its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-6-4(8)2-3(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMCKSRVDHXJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)

![7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419947.png)


![N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)-phenyl]-3-piperidinecarboxamide](/img/structure/B1419951.png)

